molecular formula C16H10N2O B2925380 1-(phenylcarbonyl)-1H-indole-6-carbonitrile CAS No. 1992975-09-3

1-(phenylcarbonyl)-1H-indole-6-carbonitrile

Cat. No. B2925380
CAS RN: 1992975-09-3
M. Wt: 246.269
InChI Key: UFDMWKZNCXCGOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylcarbonyl group, and the carbonitrile group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl, indole, and carbonitrile groups. The carbonyl group is known to undergo a variety of reactions, including nucleophilic addition and reduction . The indole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution. The carbonitrile group can participate in various reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and carbonitrile groups could enhance its solubility in polar solvents. The aromatic indole and phenyl rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Green Corrosion Inhibitors

Research has been conducted on derivatives similar to 1-(phenylcarbonyl)-1H-indole-6-carbonitrile, focusing on their application as green corrosion inhibitors. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized and tested for their efficacy in inhibiting mild steel corrosion in a hydrochloric acid medium. These compounds, synthesized using Green Chemistry principles, displayed high inhibition efficiency, suggesting that related compounds, including this compound derivatives, could offer promising applications in corrosion protection (Gupta et al., 2018).

Molecular Docking and Drug Design

Derivatives of this compound have been explored for their potential in drug design, particularly through molecular docking studies. For example, azafluorene derivatives, structurally related to this compound, have been analyzed for their binding interactions with SARS-CoV-2 RdRp. Such studies indicate the utility of these compounds in the design and development of novel therapeutic agents (Venkateshan et al., 2020).

Electrophilic and Regioselective Synthesis

The versatility of this compound derivatives extends to their use in synthetic chemistry, particularly in electrophilic and regioselective synthesis processes. Studies have shown that these compounds can undergo various transformations, enabling the synthesis of complex molecular structures with potential applications in pharmaceuticals and materials science (Zalte et al., 2022).

Antibacterial Activity

Further research into the applications of this compound derivatives has revealed their potential antibacterial properties. A study on tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, synthesized using a catalyst at room temperature, showed promising antibacterial activity against human pathogenic bacteria (Vinoth et al., 2021). This suggests that this compound and its derivatives could find applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many compounds containing an indole ring are biologically active and can interact with various proteins and enzymes .

Future Directions

The study of this compound could open up new avenues in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique structure could make it a valuable target for the development of new synthetic methods and the exploration of new chemical reactivity .

properties

IUPAC Name

1-benzoylindole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-11-12-6-7-13-8-9-18(15(13)10-12)16(19)14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMWKZNCXCGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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